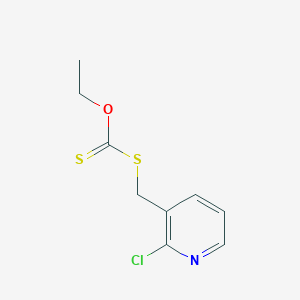

S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate: is a chemical compound with the molecular formula C9H10ClNOS2 and a molecular weight of 247.76 g/mol . It is a solid substance that can appear as white or light yellow crystals. This compound is soluble in some organic solvents but has low solubility in water . It is often used as an intermediate in the synthesis of pesticides and other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate typically involves the reaction of 2-chloropyridine-3-methanol with carbon disulfide and ethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate serves as an intermediate in the synthesis of thioethers and other sulfur-containing compounds. It can be utilized in various reactions to create more complex structures:

| Reaction Type | Description | Yield |

|---|---|---|

| Sulfidation | Reaction with thiols to form thioethers | Up to 93% |

| Oxidation | Conversion to sulfoxides and sulfones | Variable |

| Substitution | Formation of substituted derivatives with nucleophiles | Variable |

This compound has been shown to react efficiently under mild conditions, allowing for the development of new synthetic pathways in organic chemistry .

Agrochemical Research

In agrochemical applications, this compound is explored for its potential as a pesticide precursor. Its unique structure allows it to interact with biological systems effectively, making it suitable for developing novel agrochemical agents that target specific pests while minimizing environmental impact .

Biological Research

The compound is also investigated for its biological activities, particularly its interactions with sulfur-containing biomolecules. Studies have indicated that it may influence biological pathways through its reactive sulfur groups, which can interact with proteins and enzymes involved in various cellular processes .

Case Study 1: Synthesis of Thioethers

A study demonstrated the use of this compound in synthesizing thioethers via a sulfidation reaction. The optimal conditions were identified as using DMSO as a solvent at elevated temperatures, yielding significant amounts of desired products .

Case Study 2: Agrochemical Development

Research focusing on the synthesis of new pesticide formulations highlighted the compound's role as an effective intermediate. The resulting products exhibited enhanced efficacy against target pests compared to existing formulations, showcasing the compound's potential in agricultural applications .

Wirkmechanismus

The mechanism of action of S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate involves its interaction with biological molecules through its sulfur-containing functional groups . These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

- S-((2-chloropyridin-3-yl)methyl) O-methyl carbonodithioate

- S-((2-chloropyridin-3-yl)methyl) O-propyl carbonodithioate

- S-((2-chloropyridin-3-yl)methyl) O-butyl carbonodithioate

Comparison: S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity compared to its methyl, propyl, and butyl analogs .

Biologische Aktivität

S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate is a compound with the molecular formula C₉H₁₀ClNOS₂ and a molecular weight of approximately 247.76 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a kinase inhibitor, which may have implications in cancer treatment and other proliferative diseases.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various kinases, which are critical in cell signaling pathways. Kinases such as c-AbI, c-Kit, and VEGFR are involved in processes like cell proliferation and survival, making them important targets in cancer therapy. The modulation of these kinases can potentially lead to therapeutic effects in conditions like cancer and rheumatoid arthritis .

The compound functions by binding to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. This inhibition can disrupt the signaling pathways that lead to uncontrolled cell growth, characteristic of many cancers. The specific interactions at the molecular level are still under investigation, but preliminary studies suggest that modifications in the activation loop of kinases may be involved in its mechanism .

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and other malignancies by inducing apoptosis and cell cycle arrest .

- Antimicrobial Properties : Beyond its anticancer activity, this compound has also been evaluated for its antimicrobial properties. Studies have indicated that it possesses activity against certain bacterial strains, suggesting potential applications in treating infections alongside its anticancer effects .

Comparative Activity Table

Pharmacological Studies

Extensive pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound. These studies typically involve:

- In vitro assays : Assessing cytotoxicity using various cancer cell lines.

- In vivo models : Evaluating tumor growth inhibition in animal models.

Results indicate that the compound not only inhibits tumor growth but also shows a favorable safety profile compared to traditional chemotherapeutics.

Future Directions

Ongoing research aims to further elucidate the structure-activity relationship (SAR) of this compound to optimize its efficacy and reduce potential side effects. Additionally, combining this compound with other therapeutic agents may enhance its anticancer activity through synergistic effects.

Eigenschaften

IUPAC Name |

O-ethyl (2-chloropyridin-3-yl)methylsulfanylmethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-4-3-5-11-8(7)10/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIGWQKUFPSXNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.